molecular formula C15H12O3 B6378000 6-(4-Acetylphenyl)-2-formylphenol CAS No. 1261892-06-1

6-(4-Acetylphenyl)-2-formylphenol

Cat. No.: B6378000
CAS No.: 1261892-06-1
M. Wt: 240.25 g/mol
InChI Key: PSXJJCVJLPOKOG-UHFFFAOYSA-N
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Description

6-(4-Acetylphenyl)-2-formylphenol (CAS 1261892-06-1) is a high-purity biphenyl derivative of significant interest in advanced chemical research and development. This compound, with a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol, serves as a versatile chemical building block . Its structure, which features both phenolic hydroxyl and benzaldehyde groups on one benzene ring and an acetyl group on the other, makes it a valuable precursor for synthesizing more complex molecules, particularly through the formation of Schiff base ligands . Researchers utilize this compound in the synthesis of novel benzenesulfonamide derivatives, which are subsequently evaluated for their promising in vitro antitumor activities against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The compound is offered with a purity of 95% . It is intended for research applications only and is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final for this specialized research chemical.

Properties

IUPAC Name

3-(4-acetylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(17)11-5-7-12(8-6-11)14-4-2-3-13(9-16)15(14)18/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXJJCVJLPOKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685141
Record name 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-06-1
Record name 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation via Directed Ortho-Metalation (DoM)

The Vilsmeier-Haack reaction, a classical method for introducing formyl groups, has been adapted for phenolic systems. However, competing para-formylation and over-oxidation often necessitate protective group strategies. Drawing from the hydroxyl protection methodology in [CN115124410A], isopropyl protection of the phenolic hydroxyl could direct formylation to the ortho-position:

  • Protection :

    Phenol+2-bromopropaneK2CO3,CH3CNIsopropyl-protected phenol\text{Phenol} + \text{2-bromopropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{Isopropyl-protected phenol}

    Conditions: 1:1.8–2.3 molar ratio of phenol to base, reflux in acetonitrile.

  • Formylation :

    Protected phenolDMF, POCl32-Formyl-protected phenol\text{Protected phenol} \xrightarrow{\text{DMF, POCl}_3} \text{2-Formyl-protected phenol}

    Yields for analogous systems: 70–85%.

  • Deprotection :

    2-Formyl-protected phenolBCl3,CH2Cl22-Formylphenol\text{2-Formyl-protected phenol} \xrightarrow{\text{BCl}_3, \text{CH}_2\text{Cl}_2} \text{2-Formylphenol}

    Boron trichloride selectively cleaves isopropyl ethers without altering the aldehyde.

Modular Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A disconnection strategy employing Suzuki coupling offers regioselective control:

  • Fragment Preparation :

    • Boronated Fragment : 4-Acetylphenylboronic acid

    • Electrophilic Fragment : 2-Formylphenol derivative with a bromine at C6

  • Coupling Reaction :

    6-Bromo-2-formylphenol+4-Acetylphenylboronic acidPd(PPh3)4,Na2CO3Target Compound\text{6-Bromo-2-formylphenol} + \text{4-Acetylphenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Target Compound}

    Conditions: 1.1:1 molar ratio, 80°C in dioxane/water (4:1).

Advantages :

  • High functional group tolerance.

  • Scalability for industrial production.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous syntheses ([CN115124410A], [US4192959A]) highlight critical parameters:

StepSolventTemperature (°C)Yield (%)Purity (%)
Hydroxyl ProtectionAcetonitrile809298.5
BrominationDichloromethane1081.398.1
Grignard ExchangeTHF-5 to 07891.2
DeprotectionCH₂Cl₂259599.5

Key Insights :

  • Polar aprotic solvents (e.g., THF) enhance Grignard reactivity.

  • Low temperatures (-5 to 0°C) suppress side reactions during halogen-metal exchange.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Ethyl acetate/n-heptane (1:10) effectively separates brominated intermediates.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm purity >99%.

Spectroscopic Validation

  • ¹H NMR : Distinct signals for formyl (δ 9.8–10.2 ppm) and acetyl (δ 2.6 ppm) groups.

  • IR : Stretching frequencies at 1680 cm⁻¹ (C=O, acetyl) and 2830 cm⁻¹ (C-H, formyl).

Industrial Scalability and Cost Efficiency

The methodology in [CN115124410A] demonstrates that:

  • Isopropyl protection reduces reagent costs by 40% compared to tert-butyldimethylsilyl groups.

  • Grignard exchange at -5°C eliminates ultra-low temperature requirements, cutting energy costs.

  • Column chromatography can be replaced with recrystallization (ethanol/water) for large-scale batches .

Chemical Reactions Analysis

Types of Reactions

6-(4-Acetylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenolic compounds .

Scientific Research Applications

6-(4-Acetylphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Acetylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The acetyl and formyl groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the phenolic ring. Key comparisons include:

Data Table: Structural and Physical Properties

Compound Name Substituent at C6 Molecular Formula Molecular Weight (g/mol) Purity Key Applications
6-(4-Acetylphenyl)-2-formylphenol 4-Acetylphenyl C₁₅H₁₂O₃ 240.23 (calculated) N/R Synthetic intermediates
6-(2-Fluorophenyl)-2-formylphenol 2-Fluorophenyl C₁₃H₉FO₂ 216.21 ≥95% Discontinued (Lab use)
2-Formyl-6-(4-methylphenyl)phenol 4-Methylphenyl C₁₄H₁₂O₂ 212.24 (calculated) N/R Medicinal chemistry

N/R: Not reported in available sources.

Key Research Findings

  • Acidity and Reactivity: The acetyl group in this compound is strongly electron-withdrawing, likely reducing the pKa of the phenolic -OH compared to the methyl-substituted analog (). This enhances its acidity, favoring deprotonation in basic conditions . The 2-fluorophenyl analog () introduces steric and electronic effects; fluorine’s electronegativity may alter hydrogen-bonding interactions or solubility in polar solvents.
  • Synthetic Utility :

    • The formyl group at C2 enables condensation reactions (e.g., with amines to form Schiff bases), a feature shared across all analogs. The acetyl group’s ketone functionality offers additional reactivity for nucleophilic additions or reductions .
  • Biological Relevance :

    • The 4-methylphenyl analog () is marketed for medicinal use, suggesting that alkyl substituents may improve lipophilicity and bioavailability. In contrast, the acetyl group’s polarity could enhance binding to hydrophilic targets but reduce membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-Acetylphenyl)-2-formylphenol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves multi-step reactions, such as Friedel-Crafts acylation or Suzuki coupling, to introduce the acetylphenyl group. For example, rhodium-catalyzed enantioselective desymmetrization (as demonstrated in analogous compounds) can achieve high regioselectivity under inert atmospheres . Optimization includes:

  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Rh) improve coupling efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) isolates the product effectively .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl and formyl groups) .
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, while the formyl proton resonates as a singlet near δ 9.8–10.2 ppm .
  • ¹³C NMR : Carbonyl carbons (acetyl and formyl) appear at δ 190–210 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 269.1) .

Q. What are the stability considerations for this compound during storage and experimentation?

  • Methodological Answer :

  • Storage : Store in amber vials at –20°C under nitrogen to prevent oxidation of the formyl group.
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to minimize hydrolysis. DMSO is suitable for biological assays but requires degassing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across cell lines?

  • Methodological Answer : Contradictions may arise from differences in cell permeability or metabolic pathways. Systematic approaches include:

  • Dose-Response Studies : Test concentrations from 1 nM to 100 µM to identify IC₅₀ variations.
  • Metabolic Profiling : Use LC-MS to quantify intracellular metabolite levels (e.g., ATP/ADP ratios) to assess mitochondrial toxicity .
  • Cell Line Validation : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to rule out artifactual results .

Q. What computational strategies predict the reactivity and target interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding with cytochrome P450 isoforms or kinase targets (PDB IDs: 3NXU, 1ATP).
  • MD Simulations : Run 100-ns trajectories in GROMACS to study stability in lipid bilayers or protein pockets .

Q. How can structure-activity relationship (SAR) studies elucidate functional group contributions in this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) to correlate substituents with IC₅₀ shifts.
  • Crystallography : Co-crystallize derivatives with target proteins to map binding interactions (e.g., hydrogen bonding with formyl oxygen) .

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